4-fluoro-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide
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Overview
Description
4-fluoro-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a fluorine atom, a propoxy group, and a pyrimido[2,1-b][1,3]benzothiazole core.
Preparation Methods
The synthesis of 4-fluoro-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide involves multiple steps, including the formation of the pyrimido[2,1-b][1,3]benzothiazole core and subsequent functionalization. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
4-fluoro-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-fluoro-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a probe or inhibitor in biological studies.
Medicine: It could be investigated for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
4-fluoro-N-(4-oxo-8-propoxy-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide can be compared with other similar compounds, such as:
4-fluoro-N-(4-oxo-6,7,8,9-tetrahydropyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide: This compound has a similar core structure but differs in the presence of additional hydrogen atoms.
4-Fluoro-N-(4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide: This compound lacks the propoxy group present in the target compound.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H16FN3O3S |
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Molecular Weight |
397.4 g/mol |
IUPAC Name |
4-fluoro-N-(4-oxo-8-propoxypyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide |
InChI |
InChI=1S/C20H16FN3O3S/c1-2-9-27-14-7-8-16-17(10-14)28-20-22-11-15(19(26)24(16)20)23-18(25)12-3-5-13(21)6-4-12/h3-8,10-11H,2,9H2,1H3,(H,23,25) |
InChI Key |
CNAPLMXTJLGSCJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC2=C(C=C1)N3C(=O)C(=CN=C3S2)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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